2-Isopropyl-5-methoxyphenol
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Overview
Description
2-Isopropyl-5-methoxyphenol, also known as thymol, is a naturally occurring monoterpene phenol derivative of cymene. It is found in the essential oils of various plants, particularly in thyme. Thymol is known for its pleasant aromatic odor and is widely used for its antiseptic, antibacterial, and antifungal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thymol can be synthesized through several methods. One common laboratory method involves the methylation of o-catechol using potash and dimethyl sulfate . Another method includes the hydrolysis of o-anisidine via its diazonium derivative . Industrially, thymol is often produced by the alkylation of m-cresol with propylene .
Chemical Reactions Analysis
Types of Reactions
Thymol undergoes various chemical reactions, including:
Oxidation: Thymol can be oxidized to thymohydroquinone and thymobenzoquinone under specific conditions.
Reduction: It can be reduced to dihydrothymol using hydrogenation techniques.
Substitution: Thymol can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for reduction.
Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are commonly used.
Major Products
Oxidation: Thymohydroquinone, thymobenzoquinone.
Reduction: Dihydrothymol.
Substitution: Various substituted thymol derivatives depending on the reagent used.
Scientific Research Applications
Thymol has a wide range of applications in scientific research:
Mechanism of Action
Thymol exerts its effects through multiple mechanisms:
Antimicrobial Action: Thymol disrupts the cell membranes of bacteria and fungi, leading to cell lysis.
Antioxidant Activity: It scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.
Anti-inflammatory Effects: Thymol inhibits the production of pro-inflammatory cytokines and mediators.
Comparison with Similar Compounds
Thymol is often compared with other phenolic compounds such as carvacrol, eugenol, and menthol:
Thymol’s unique combination of antimicrobial, antioxidant, and anti-inflammatory properties makes it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C10H14O2 |
---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
5-methoxy-2-propan-2-ylphenol |
InChI |
InChI=1S/C10H14O2/c1-7(2)9-5-4-8(12-3)6-10(9)11/h4-7,11H,1-3H3 |
InChI Key |
ODRKDXWJFUCADH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)OC)O |
Origin of Product |
United States |
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